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Bastadins: An Overview

Bastadins are a class of marine natural products derived from bromotyrosine. Early research in the 1960s

identified initial compounds, but the bastadins were more extensively characterized in subsequent decades

[1].

Key Characteristics of Bastadin Compounds [2] [1]

Characteristic Description

Origin Isolated from marine sponges and ascidians (e.g., Ianthella species).

Chemical Structure Predominantly macrocyclic compounds biogenetically derived from four

bromotyrosine units.

Biosynthesis Formed by oxidative phenolic coupling of two tyramine–tyrosine units connected

via an amide bond.

Early Research Over 280 bromotyrosine-derived alkaloids reported; bastadins include 4 acyclic

and 20 cyclic structures.

Reported
Bioactivities

Anticancer, antiangiogenic (inhibits new blood vessel formation), antimicrobial,

ATPase regulation.
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Modern Research Workflow for Bastadin Analysis

Recent studies use computational methods to evaluate bastadins as potential therapeutic agents. The

quantitative structure-activity relationship (QSAR) workflow below outlines key steps to predict compound

activity [2].

Molecular Dataset Descriptor Calculation Model Construction
(MLR, MNLR, ANN) Model Validation Activity Prediction

Click to download full resolution via product page

Detailed Experimental Protocols [2]:

Molecular Modeling: Geometry optimization performed using software like HyperChem and

Gaussian 09 with Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to determine stable
3D structures.

Descriptor Calculation: Key molecular descriptors calculated to correlate structure with biological
activity include:

LogP: Partition coefficient (lipophilicity) using atomic contribution methods.
Molar Volume: Calculated using the method of Gavezzotti.

Polar Surface Area (PSA): Topological PSA using methods like Prasanna and Doerksen.
Molar Refractivity: Calculated from the Lorenz-Lorentz equation.

Model Construction: Multiple computational models built and compared:
Multiple Linear Regression (MLR)
Multiple Non-Linear Regression (MNLR)
Artificial Neural Network (ANN): A 4-4-1 architecture showing high performance (correlation

coefficient of 0.96).
Model Validation: Predictive accuracy validated using external test set compounds and leave-one-

out cross-validation.

Research Directions and Suggestions

The available information points to several key areas of interest for research professionals:

Mechanism of Action: Studies suggest bastadins show promise as ACAT1 inhibitors and exhibit

antiangiogenic activity by selectively inhibiting endothelial cell proliferation [2] [1].
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Structure-Activity Relationship (SAR): Research indicates the brominated-tyrosine derived
structure is crucial for activity. A QSAR study on 16 bastadins established a correlation between
molecular descriptors and antiangiogenic activity [2].

Computational Drug Design: Modern studies successfully use QSAR models and artificial neural
networks to predict biological activity of bastadins, facilitating computer-aided design of novel

anticancer agents [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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